3-(3,4-二氟苯基)吡啶

描述

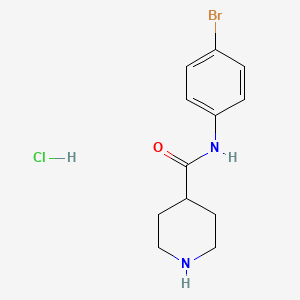

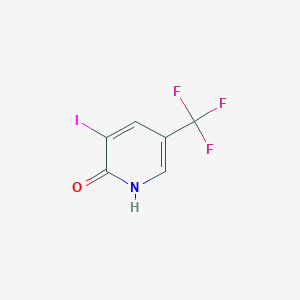

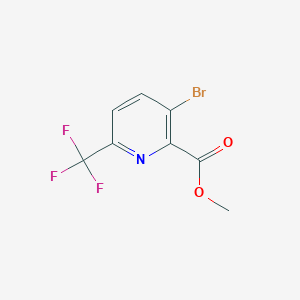

3-(3,4-Difluorophenyl)pyridine is a chemical compound with the molecular formula C11H7F2N . It has an average mass of 191.177 Da and a monoisotopic mass of 191.054657 Da .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of 3-(3,4-Difluorophenyl)pyridine can be analyzed using its InChI code and Canonical SMILES . The InChI code is1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H and the Canonical SMILES is C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,4-Difluorophenyl)pyridine include a molecular weight of 191.18 g/mol . It has an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass is 191.05465555 g/mol and its monoisotopic mass is 191.05465555 g/mol . The topological polar surface area is 12.9 Ų .科学研究应用

合成药用特权吡啶杂环的构建模块开发高效访问二取代和三取代吡啶的方法具有重要意义,因为吡啶杂环在药物化学中的作用。使用与3-(3,4-二氟苯基)吡啶密切相关的3,4-吡啶炔允许对取代吡啶进行受控构建,这对许多上市药物至关重要(Goetz & Garg, 2012)。

自由基阳离子盐中的光致发光和磁性能像3-(3,4-二氟苯基)吡啶这样的化合物,在与某些稀土配合物反应时,可以导致形成具有引人注目的光致发光和磁性能的材料。这可以通过合成含有聚(β-二酮酸酯)稀土配合物的自由基阳离子盐来展示,突显了这类化合物在材料科学应用中的潜力(Pointillart et al., 2009)。

发光pH传感器利用含有吡啶基团的配合物开发发光pH传感器展示了3-(3,4-二氟苯基)吡啶相关化合物在传感技术中的应用。这些配体对质子化和去质子化状态的敏感性在化学传感方面开辟了途径,正如溶胶-凝胶基发光pH传感器所展示的那样(Lam et al., 2000)。

合成方法和催化合成与3-(3,4-二氟苯基)吡啶密切相关的2-(2,4-二氟苯基)吡啶展示了这类化合物在合成化学中的重要性。通过钯催化的铂铑交叉偶联反应合成这种化合物突显了在创建复杂有机结构方面的实用性(Yuqiang, 2011)。

荧光pH和化学传感器与3-(3,4-二氟苯基)吡啶相关的化合物已被用于创建具有可调聚集诱导发射(AIE)和分子内电荷转移(ICT)特性的荧光pH传感器。这突显了它们在开发用于检测环境变化的新型传感器中的潜力(Yang et al., 2013)。

有机金属配合物和光物理性质研究含有吡啶配体的有机金属配合物,如与3-(3,4-二氟苯基)吡啶相关的配合物,对理解光物理性质有重要贡献。这些研究有助于开发具有独特发光和结构特征的材料,可应用于包括材料科学和催化在内的各个领域(Doshi et al., 2012)。

作用机制

Target of Action

The primary target of 3-(3,4-Difluorophenyl)pyridine is the Serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the outside of the cell to its nucleus.

Mode of Action

It is believed to interact with its target, the b-raf protein, and modulate its activity . This interaction may result in changes to the protein’s function, potentially influencing cell growth and proliferation.

Biochemical Pathways

Given its target, it is likely involved in theRaf/MEK/ERK pathway , which is crucial for cell division and differentiation .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body .

Result of Action

Given its target, it is likely that the compound influences cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,4-Difluorophenyl)pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

属性

IUPAC Name |

3-(3,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSSLLWBMYKGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)